Synthesis of 1-Hydroxyisoquinoline-6-carboxylic acid from starting materials
Synthesis of 1-Hydroxyisoquinoline-6-carboxylic acid from starting materials
Executive Summary & Strategic Analysis
Target Molecule: 1-Hydroxyisoquinoline-6-carboxylic acid CAS: 77123-56-9 (also 1301214-60-7 for the oxo-form) IUPAC: 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid
The synthesis of 1-hydroxyisoquinoline-6-carboxylic acid is a critical workflow in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. While the nomenclature suggests a hydroxy-aromatic system, researchers must recognize that the molecule exists predominantly as the 1-oxo-1,2-dihydroisoquinoline (lactam) tautomer in both solid state and solution.
This guide details a convergent, high-scalability synthetic route . Unlike classical methods relying on low-yielding cyclizations of homophthalic acid derivatives, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy. This approach allows for the late-stage introduction of the carboxylic acid moiety onto a pre-formed isoquinolinone core, ensuring higher functional group tolerance and yield consistency.
Retrosynthetic Logic
The most robust disconnection relies on the carbonylation of an aryl halide. By tracing the carboxylic acid back to a bromine handle, we utilize the commercially available or easily accessible 6-bromoisoquinolin-1(2H)-one.
Figure 1: Retrosynthetic analysis highlighting the carbonylation strategy.
Synthetic Route: The Carbonylation Strategy[1]
This route is preferred for its reproducibility and scalability (up to kilogram scale). It avoids the harsh acidic conditions of the Pomeranz-Fritsch cyclization on electron-deficient rings.
Phase 1: Preparation of the Scaffold (6-Bromoisoquinolin-1(2H)-one)
Note: If 6-Bromoisoquinolin-1(2H)-one is commercially sourced, proceed directly to Phase 2.
Principle: The conversion of 6-bromoisoquinoline to its lactam involves N-oxidation followed by a rearrangement (typically using acetic anhydride or tosyl chloride/alkali).
Protocol:
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Oxidation: Dissolve 6-bromoisoquinoline (1.0 eq) in DCM. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Isolate 6-bromoisoquinoline N-oxide.
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Rearrangement: Suspend the N-oxide in acetic anhydride (10 vol). Heat to reflux (140°C) for 2 hours.
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Hydrolysis: Evaporate volatiles. Treat the residue with 10% NaOH (aq) and methanol (1:1) at reflux for 1 hour to cleave the O-acetyl intermediate.
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Isolation: Acidify to pH 5-6. Filter the precipitate.[1]
Phase 2: Palladium-Catalyzed Methoxycarbonylation
Core Mechanism: Palladium(0) inserts into the Ar-Br bond (oxidative addition), coordinates Carbon Monoxide (CO), and undergoes nucleophilic attack by methanol to form the ester.
Reagents:
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Substrate: 6-Bromoisoquinolin-1(2H)-one
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Catalyst: PdCl₂ (1 mol%) or Pd(OAc)₂
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Ligand: BINAP (1 mol%) or dppf
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Base: Triethylamine (Et₃N) (1.3 eq)
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Solvent: Methanol (MeOH)
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Gas: Carbon Monoxide (CO) (2 MPa / ~20 bar)
Step-by-Step Protocol:
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Setup: In a high-pressure autoclave (e.g., Parr reactor), charge 6-bromoisoquinolin-1(2H)-one (30 g, 134 mmol), PdCl₂ (0.24 g, 1.34 mmol), and BINAP (0.84 g, 1.34 mmol).
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Solvent Addition: Add Methanol (300 mL) and Triethylamine (17.6 g, 174 mmol).
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Inerting: Purge the vessel with Nitrogen (N₂) three times, then with Carbon Monoxide (CO) three times.
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Reaction: Pressurize to 2 MPa (20 bar) with CO. Heat to 100°C with vigorous stirring (800 rpm).
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Monitoring: Stir for 12 hours. Monitor conversion via HPLC or TLC (Petroleum Ether/Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, yielding a lower Rf fluorescent spot.
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Workup: Cool to RT. Vent CO carefully (fume hood!). Concentrate the reaction mixture under reduced pressure.
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Purification: Triturate the residue with water to remove triethylammonium salts. Filter the solid.[2] Wash with cold methanol.
Phase 3: Saponification to Target Acid
Principle: Mild hydrolysis of the methyl ester using Lithium Hydroxide (LiOH) prevents decarboxylation or ring opening.
Reagents:
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Substrate: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate[2]
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Base: LiOH (3.0 eq)
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Solvent: THF / Water (1:1)
Step-by-Step Protocol:
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Dissolution: Dissolve the methyl ester (25 g, 0.133 mol) in THF (200 mL) and Water (200 mL).
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Hydrolysis: Add LiOH (16.8 g, 0.40 mol) in one portion.
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Reaction: Stir at room temperature (20–25°C) for 4 hours.
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Workup: Extract the reaction mixture with Ethyl Acetate (100 mL × 3) to remove unreacted ester or non-polar impurities. Discard the organic layer.[3]
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Isolation: Acidify the aqueous layer carefully with 4N HCl to pH 5 . A precipitate will form.
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Filtration: Filter the solid, wash with water (50 mL × 2), and dry in a vacuum oven at 50°C.
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Yield Expectation: 48–60% (Light yellow solid).
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Analytical Data & Validation
Confirm the identity of the product using the following specifications.
| Parameter | Specification | Notes |
| Appearance | Off-white to light yellow powder | Darkens upon prolonged air exposure |
| MS (ESI) | [M+H]⁺ = 190.05 | Calculated: 189.17 g/mol |
| Melting Point | > 280°C | Decomposes |
| Solubility | DMSO, DMF, dilute alkali | Insoluble in water, DCM |
¹H NMR (400 MHz, DMSO-d₆):
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δ 11.48 (s, 1H): NH (Lactam proton, confirms 1-oxo tautomer).
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δ 8.24 (d, J = 1.6 Hz, 1H): H-5 (Ortho to COOH, meta to ketone).
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δ 8.12 (dd, J = 8.7, 1.7 Hz, 1H): H-7.
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δ 7.93 (d, J = 8.7 Hz, 1H): H-8.
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δ 7.22 (d, J = 7.2 Hz, 1H): H-3 (Doublet typical of isoquinolinone).
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δ 6.68 (d, J = 7.2 Hz, 1H): H-4.
Note: The presence of the NH singlet at 11.48 ppm and the carbonyl carbon signal in ¹³C NMR (~162 ppm) confirms the lactam structure over the 1-hydroxy tautomer.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle for the critical carbonylation step (Phase 2).
Figure 2: Palladium(0) catalytic cycle for the methoxycarbonylation of 6-bromoisoquinolin-1-one.
Troubleshooting & Optimization
Catalyst Poisoning
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Symptom: Incomplete conversion after 12 hours.
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Cause: Residual sulfur or nitrogen impurities in the starting 6-bromoisoquinolin-1-one can poison the Pd catalyst.
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Solution: Recrystallize the starting bromide from ethanol before the carbonylation step.
CO Safety & Pressure
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Risk: CO is highly toxic and flammable.
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Control: If a high-pressure reactor is unavailable, this reaction can be performed at atmospheric pressure (CO balloon) using Pd(OAc)₂ / Xantphos as the catalyst system, though reaction times will increase to 24-48 hours.
Purification of the Acid
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Issue: The final acid traps inorganic salts (LiCl/LiOH).
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Solution: If the pH 5 precipitation yields impure product, dissolve the crude solid in minimal hot DMSO, filter while hot, and precipitate by adding water.
References
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Pfizer Inc. (2011). N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors. WO2011058473A1. Retrieved from . (Primary source for Carbonylation/Hydrolysis protocol).[2]
- Organic Syntheses. (2003). General methods for Isoquinoline synthesis via Pomeranz-Fritsch. Org. Synth. Coll. Vol. 6. (Background on isoquinoline core construction).
- MDPI. (2019). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 24(9).
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Chem-Impex. 6-Aminoisoquinolin-1(2H)-one Product Data. Retrieved from . (Validation of isoquinolinone scaffold stability).
